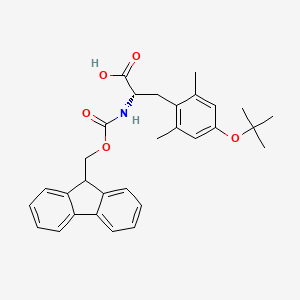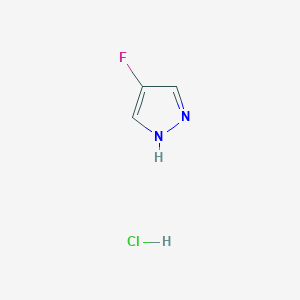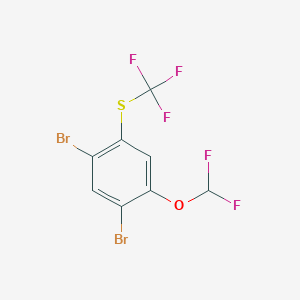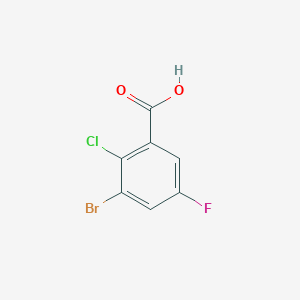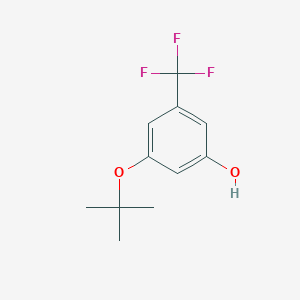
3-(Tert-butoxy)-5-(trifluoromethyl)phenol
Übersicht
Beschreibung
3-(Tert-butoxy)-5-(trifluoromethyl)phenol: is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a phenol ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(tert-butoxy)-5-(trifluoromethyl)phenol is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in organic synthesis and catalysis .
Biology: The compound’s biological applications include its use as a precursor for developing pharmaceuticals and agrochemicals. Its structural features can be exploited to design molecules with specific biological activities .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities .
Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as tert-butyl esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
It’s known that tert-butyl groups can be introduced into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
Related compounds, such as pinacol boronic esters, are involved in the protodeboronation process .
Result of Action
Related compounds have been used in the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-5-(trifluoromethyl)phenol typically involves the introduction of the tert-butoxy group and the trifluoromethyl group onto a phenol ring. One common method is the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced technologies such as microreactor systems can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Tert-butoxy)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives .
Vergleich Mit ähnlichen Verbindungen
- 3-(Tert-butoxy)-4-(trifluoromethyl)phenol
- 3-(Tert-butoxy)-5-(difluoromethyl)phenol
- 3-(Tert-butoxy)-5-(trifluoromethyl)aniline
Uniqueness: 3-(Tert-butoxy)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the tert-butoxy and trifluoromethyl groups on the phenol ring. This positioning can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)16-9-5-7(11(12,13)14)4-8(15)6-9/h4-6,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLBGBOEQKLXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




